GR 128107
説明
GR 128107 (CAS: 190328-44-0) is a synthetic organic compound with a purity of ≥98%, available in quantities of 50 mg, 100 mg, and 250 mg . The lack of publicly accessible research on this compound highlights a gap in current literature, necessitating comparative analysis with its analogs for inferential insights.
特性
CAS番号 |
190328-44-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.35 |
IUPAC名 |
1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3 |
InChIキー |
RBINAFTXZHPTNU-UHFFFAOYSA-N |
SMILES |
CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GR 128107; GR128107; GR-128107. |
製品の起源 |
United States |
類似化合物との比較
Key Observations:
Structural Modifications :
- GR 127935 HCl and GR 125487 sulfamate exhibit functional group additions (hydrochloride salt and sulfamate, respectively), which may enhance solubility or metabolic stability compared to this compound .
- GR 113808 , a well-characterized 5-HT₄ receptor antagonist, suggests that GR-series compounds may target serotonin receptors, though this compound’s specific target remains unverified .
Availability and Purity: All listed compounds share a purity threshold of ≥98%, indicating standardized synthesis protocols.
Pharmacological Inference : While direct data for this compound is absent, its structural analogs like GR 113808 provide a template for hypothesizing mechanisms. For example, sulfamate derivatives (e.g., GR 125487 sulfamate) are often used to improve bioavailability or reduce enzymatic degradation in drug design .
Q & A
Q. How should researchers mitigate off-target effects of this compound in preclinical neuropharmacology studies?
- Answer : Screen against panels of GPCRs (e.g., CEREP’s SafetyScreen44) to rule out polypharmacology. Use transcriptomic profiling (e.g., RNA-seq) in target tissues to identify unintended pathway activation. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with translational goals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
